4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

Catalog No.
S864971
CAS No.
1237588-12-3
M.F
C30H42NOP
M. Wt
463.646
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholin...

CAS Number

1237588-12-3

Product Name

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane

Molecular Formula

C30H42NOP

Molecular Weight

463.646

InChI

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2

InChI Key

CCBRRSUORFMQCZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Synonyms

4-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]morpholine; Bis(adamant-1-yl)(2-morpholinophenyl)phosphine;

Faciliating Diverse Coupling Reactions

One of the key strengths of MorDalphos Pd G3 is its versatility. Studies have shown its effectiveness in numerous coupling reactions, including:

  • Buchwald-Hartwig cross-coupling [1]
  • Suzuki-Miyaura coupling [1]
  • Stille coupling [1]
  • Sonogashira coupling [1]
  • Negishi coupling [1]
  • Hiyama coupling [1]
  • Heck reactions [1]

This extensive list highlights MorDalphos' ability to form new carbon-carbon bonds between various organic fragments, a crucial step in constructing complex molecules.

Source

[1] MorDalphos Pd G3: The Ultimate Catalyst for Coupling Reactions PDF:

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, also known as MorDalphos, is an organic compound characterized by its unique molecular structure, which includes a morpholine ring and two adamantyl groups attached via a phosphine linkage. The molecular formula is C30H42NOPC_{30}H_{42}NOP, with a molecular weight of approximately 463.6 g/mol. This compound serves as a versatile ligand in various catalytic applications, particularly in cross-coupling reactions.

MorDalphos functions as a ligand in a catalyst complex. It binds to the metal center (often palladium) through the phosphine group. The steric and electronic properties of MorDalphos influence the reactivity of the catalyst complex by:

  • Modulating the electron density at the metal center, affecting its ability to activate reactants.
  • Controlling the steric environment around the metal center, influencing the approach of reaction partners and product formation.

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with aryl halides, making it crucial for synthesizing aryl amines.
  • Alkyne Hydroamination: In this reaction, amines are added to alkynes, facilitating the formation of aminoalkenes.
  • Monoarylation: This involves the addition of aryl groups to various substrates, enhancing the diversity of organic compounds.

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines, typically under controlled temperature and pressure conditions to optimize yield and selectivity .

The biological activity of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is primarily linked to its role as a ligand in catalytic processes that can lead to the development of biologically active compounds. Its ability to stabilize reactive intermediates makes it valuable in synthesizing pharmaceuticals and therapeutic agents .

The synthesis of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine typically involves:

  • Coupling Reactions: The formation of the phosphine linkage between adamantyl groups and the morpholinophenyl framework is facilitated by palladium-catalyzed coupling reactions.
  • Reaction Conditions: The synthesis often requires specific ligands and optimized conditions to ensure high yields and purity. Industrial methods focus on scalability for commercial production .

This compound has diverse applications across several fields:

  • Chemistry: It is extensively used as a ligand in catalytic reactions to form carbon-nitrogen and carbon-carbon bonds.
  • Biology: It aids in synthesizing biologically active compounds.
  • Medicine: It plays a role in developing new drugs and therapeutic agents.
  • Industry: Utilized in producing fine chemicals and agrochemicals .

Interaction studies involving 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine focus on its ability to coordinate with metal centers (like palladium), forming active catalytic species that enhance reaction rates. These studies are crucial for understanding its effectiveness in various catalytic processes .

Several compounds share structural or functional similarities with 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine. Notable examples include:

Compound NameStructure Type
Di(1-adamantyl)-2-dimethylaminophenylphosphinePhosphine ligand
tBuXPhosBidentate phosphine ligand
XPhosBidentate phosphine ligand
cataCXium® ABidentate phosphine ligand
BrettPhosBidentate phosphine ligand
JohnPhosBidentate phosphine ligand
PAd2-DalPhosBidentate phosphine ligand

Uniqueness

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine stands out due to its electronic richness and steric hindrance, which enhance its effectiveness as a ligand in catalytic reactions. Its ability to stabilize reactive intermediates and improve reaction rates distinguishes it from other similar compounds .

This compound's unique properties make it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in synthetic chemistry.

XLogP3

6.6

Dates

Modify: 2023-08-15

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